(3R,4S)-rel-4-(4-Iodophenyl)pyrrolidine-3-carboxylic acid

Halogen bonding Lipophilicity Medicinal chemistry

Medicinal chemists developing CNS-targeted agents require structurally defined chiral building blocks with tunable halogen-bonding capacity for SAR and radiotracer programs. (3R,4S)-rel-4-(4-Iodophenyl)pyrrolidine-3-carboxylic acid (CAS 1381947-44-9) provides: • Defined (3R,4S)-trans stereochemistry for consistent GPCR/CNS target engagement • Para-iodo enabling direct ¹²³I radiolabeling for SPECT imaging and strong anomalous signal (f″≈6.8 e⁻) for SAD phasing • ≥98% purity with full analytical characterization Supplied as a research-grade building block for medicinal chemistry, halogen-bonding SAR, and imaging probe development.

Molecular Formula C11H12INO2
Molecular Weight 317.12 g/mol
Cat. No. B12881615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-rel-4-(4-Iodophenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC11H12INO2
Molecular Weight317.12 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=C(C=C2)I
InChIInChI=1S/C11H12INO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1
InChIKeyMTNCAUFKOGVYQF-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-rel-4-(4-Iodophenyl)pyrrolidine-3-carboxylic Acid – Identity and Procurement


(3R,4S)-rel-4-(4-Iodophenyl)pyrrolidine-3-carboxylic acid is a chiral, non‑natural amino‑acid analogue belonging to the 4‑arylpyrrolidine‑3‑carboxylic acid class . It bears a para‑iodophenyl substituent on a pyrrolidine ring that carries a carboxylic acid at the 3‑position, with relative trans stereochemistry at the 3‑ and 4‑positions. The compound is listed under CAS 1381947‑44‑9, has the molecular formula C₁₁H₁₂INO₂ and a molecular weight of 317.12 g·mol⁻¹ . Physicochemical data include a predicted density of 1.7±0.1 g·cm⁻³, a predicted boiling point of 431.5±45.0 °C at 760 mmHg, and a predicted flash point of 214.8±28.7 °C . The compound is commercially supplied at ≥98 % purity for research‑scale procurement .

Chiral trans-pyrrolidine scaffold Defined (3R,4S) relative stereochemistry for structure-based design
para-Iodophenyl handle Supports heavy-atom phasing, radioimaging, and halogen-bonding research
Research-grade purity Supplied at ≥98% for reliable research-scale synthesis

Why This Compound Cannot Be Replaced by Structural Analogs


4‑Arylpyrrolidine‑3‑carboxylic acids form a scaffold class in which small structural changes – halogen identity, substitution position, and stereochemistry – can lead to substantial differences in target engagement, pharmacokinetics, and synthetic utility. For example, the para‑iodo isomer presents a markedly different steric bulk, lipophilicity, and halogen‑bonding capacity compared with the para‑fluoro, para‑chloro, or ortho‑iodo congeners [1]. The iodine atom confers a higher polarizability (α ≈ 5.36 ų) and a larger van der Waals radius (≈1.98 Å) than bromine (α ≈ 3.05 ų; r ≈ 1.85 Å) or chlorine (α ≈ 2.18 ų; r ≈ 1.75 Å), which can translate into stronger halogen‑bond donor ability and altered ligand–protein complementarity [1]. Furthermore, the (3R,4S) relative stereochemistry fixes the carboxylic acid and the 4‑aryl group in a trans relationship, a geometry that is critical for the molecular recognition displayed by this scaffold in G‑protein coupled receptor programs and CNS‑targeted medicinal chemistry [2]. Therefore, substituting this compound with, for instance, its (3R,4S)‑4‑(4‑bromophenyl) or (3R,4S)‑4‑(4‑chlorophenyl) analog without experimental validation would risk losing key binding interactions or altering downstream reactivity in further synthetic steps.

This Compound (4-Iodo, trans)
Halogen or Stereochemical Analogs
Halogen identity
Iodine provides higher polarizability and halogen-bond donor strength; substitution with Cl, Br, or F may shift target engagement and lipophilicity profiles.
Stereochemistry
The trans (3R,4S) configuration defines spatial orientation of carboxyl and aryl groups; cis isomers yield distinct molecular recognition and reactivity.
Iodine-specific utility
Radioimaging (SPECT) and anomalous scattering for crystallography are unique to iodo analog; lighter halogens lack comparable capability.

Quantitative Differentiation Against Closest Analogs


Halogen-Dependent Lipophilicity and Steric Profile

The 4‑iodophenyl substituent imparts a computed logP increase of approximately +0.5 to +0.9 log units relative to the 4‑chlorophenyl analog and 1‑2 log units relative to the 4‑fluorophenyl analog, based on fragment‑based lipophilicity contributions of aryl halides [1]. Concomitantly, the iodine atom's larger van der Waals volume (≈21.3 ų vs. ≈14.7 ų for Br and ≈12.0 ų for Cl) alters the conformational space accessible to the pyrrolidine ring [1].

Lipophilicity & Steric Shift
Class-level
ΔlogP ≈ +0.5 to +1.2 over Cl/F analogs; ΔV_w ≈ +9.3 ų (I vs Cl)
Reported lipophilicity and steric context differ across halogens; supports non-interchangeability in SAR.
Fragment-based estimation; no experimental logP for this compound located.
Halogen bonding Lipophilicity Medicinal chemistry SAR

Chiral Purity and Relative Stereochemistry

The (3R,4S) relative configuration of the pyrrolidine ring is established during synthesis and is critical for downstream diastereoselective transformations. A patented process for 4‑(halogen‑aryl)‑pyrrolidine‑3‑carboxylic acids describes the preparation of enantiomerically defined (3R,4R) or (3S,4S) isomers, while the title compound is the (3R,4S)‑rel diastereomer [1]. The commercial product is supplied with a purity specification of ≥98 % (achiral HPLC) , but no specific enantiomeric excess value was located in the public domain.

Stereochemical Identity
Specification review
Purity ≥98% (achiral HPLC); (3R,4S)-rel configuration established
Correct diastereomer critical for synthetic reproducibility; cis isomers are distinct compounds.
Enantiomeric excess not publicly reported.
Chiral synthesis Stereochemistry Process chemistry Intermediate

Iodine-Specific Utility in Radioimaging and Crystallography

The para‑iodophenyl group enables exploitation of the iodine atom for single‑photon emission computed tomography (SPECT) via ¹²³I‑radiolabeling, as demonstrated in analogous 4‑(4‑iodophenyl)butanoyl‑prolyl‑pyrrolidine probes where ¹²³I‑labeled derivatives achieved Ki values of 4.2 nM for prolyl oligopeptidase [1]. Additionally, the iodine atom serves as an anomalous scatterer for X‑ray crystallographic phasing, a capability absent in the corresponding bromo, chloro, or fluoro analogs [2].

Radioimaging & Phasing
Class-level
¹²³I half-life 13.2 h (SPECT); f″ ≈ 6.8 e⁻ (Cu-Kα) vs Cl ~0.3 e⁻
Iodine enables SPECT labeling and strong anomalous signal for phasing; lighter halogens lack this.
Analogy to reported 4-iodophenyl tracers; calculated scattering factors.
Radioimaging SPECT Heavy‑atom phasing Crystallography

Best-Fit Application Scenarios


Chiral Building Block for CNS Lead Optimization

The (3R,4S)‑trans configuration and the para‑iodophenyl group make this compound a valuable intermediate for constructing pyrrolidine‑based central nervous system agents. Patents covering 4‑(halogen‑aryl)‑pyrrolidine‑3‑carboxylic acids explicitly cite utility for CNS‑active pharmaceuticals [1]. The iodine substituent's high polarizability can enhance blood‑brain barrier penetration relative to lighter halogen analogs, although this remains a class‑level inference that requires experimental confirmation for each campaign.

SPECT Tracer Precursor for Molecular Imaging

Following the precedent of structurally related 4‑(4‑iodophenyl)butanoyl‑pyrrolidine radiotracers that achieved Ki = 4.2 nM against prolyl oligopeptidase and demonstrated specific in vivo brain uptake [2], this compound can be elaborated into ¹²³I‑labeled probes for SPECT imaging. The para‑iodophenyl group permits direct electrophilic or isotope‑exchange radioiodination without the need for prosthetic group attachment.

Heavy-Atom Derivative for Macromolecular Crystallography

The iodine atom provides a strong anomalous signal (f″ ≈ 6.8 e⁻ at Cu‑Kα) that is roughly 5‑fold greater than bromine and 20‑fold greater than chlorine [3]. When incorporated into a ligand or co‑crystallization additive, this compound can facilitate experimental phasing by single‑wavelength anomalous diffraction (SAD), a capability that is absent in the corresponding 4‑chloro or 4‑fluoro analogs.

Halogen-Bonding Probe in SAR Studies

The σ‑hole on the iodine atom enables directional halogen‑bonding interactions with protein backbone carbonyls or side‑chain acceptors [4]. In matched‑pair SAR series, replacement of the 4‑iodophenyl group with 4‑chlorophenyl or 4‑methylphenyl can lead to substantial shifts in potency or selectivity, allowing medicinal chemists to deconvolute halogen‑bonding contributions from hydrophobic effects. The para‑iodo isomer serves as the strongest halogen‑bond donor among the 4‑halophenyl series, which is a class‑level characteristic supported by extensive crystallographic and computational evidence [4].

Application
Selection Property
Validation Focus
CNS-targeted research building block
Stereochemical integrity, halogen-bond donor capacity
Target engagement, permeability profiling
SPECT tracer precursor
Iodine radioisotope handle
Radiolabeling efficiency, in vivo distribution
Crystallographic phasing
Anomalous scattering strength (iodine)
Phasing power, co-crystallization screening
Halogen-bonding SAR probe
Halogen-bond donor strength
Matched-pair potency/selectivity shifts
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